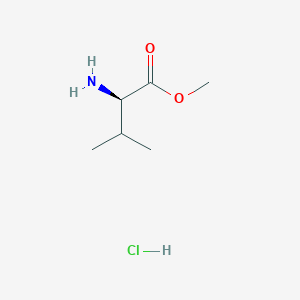

H-DL-Val-OMe.HCl

Description

The exact mass of the compound Methyl D-valinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-05-6, 7146-15-8, 6306-52-1 | |

| Record name | Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5619-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7146-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6306-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl DL-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-DL-Val-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its bifunctional nature, possessing a free amine group and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the introduction of the valine moiety into larger molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies and workflow diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 171-173 °C (decomposes) | [2] |

| Solubility | Soluble in water, DMSO, and methanol.[3][4][5] Slightly soluble in ethanol. Almost insoluble in ether and acetone.[6] | |

| Stability | Stable under recommended storage conditions (cool, dry place).[7] | |

| Storage | Store at 0 - 8 °C.[1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for the structural elucidation of this compound.

¹H NMR (DMSO-d₆):

-

~8.6 ppm (broad s, 3H): -NH₃⁺

-

~3.9 ppm (d, 1H): α-CH

-

~3.7 ppm (s, 3H): -OCH₃

-

~2.2 ppm (m, 1H): β-CH

-

~0.9-1.0 ppm (dd, 6H): γ-CH₃

¹³C NMR (DMSO-d₆):

-

~170 ppm: C=O (ester)

-

~57 ppm: α-C

-

~52 ppm: -OCH₃

-

~30 ppm: β-C

-

~18-19 ppm: γ-C

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[8]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | N-H stretch (amine salt), C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1580 | N-H bend (amine salt) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be at m/z 131.10.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute for a preliminary approximate melting range.

-

A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the initial observed melting point.[9]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Due to decomposition, the sample may darken as it melts.

Peptide Coupling using this compound

Objective: To couple this compound with an N-protected amino acid.

Methodology:

-

The N-protected amino acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

This compound (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents) are added to the solution to neutralize the hydrochloride and free the amine.

-

A coupling reagent, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves filtration to remove urea (if DCC is used), followed by aqueous washes and extraction with an organic solvent.

-

The crude product is then purified, usually by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

This compound is a fundamental component in the synthesis of various peptides and peptidomimetics, which can interact with numerous biological pathways. A primary application is in the synthesis of the antiviral drug Valacyclovir.

This compound serves as the starting material for the valine ester portion of Valacyclovir. The synthesis involves the coupling of a protected valine derivative with Acyclovir.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and dictate its applications in chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]

- 3. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science [eurekaselect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. L-Valine | 72-18-4 [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 8. L-Valine methyl ester hydrochloride(6306-52-1) IR Spectrum [m.chemicalbook.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

H-DL-Val-OMe.HCl structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, molecular properties, experimental protocols for its synthesis, and its applications in research and industry.

Core Compound Information

DL-valine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-valine, a racemic mixture of the D- and L-enantiomers of the essential amino acid valine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain organic solvents, making it a versatile reagent for various chemical transformations.[1]

Structure and Molecular Properties

The chemical structure of this compound features a chiral center at the alpha-carbon, with a methyl ester group protecting the carboxylic acid and an ammonium group formed by the protonation of the primary amine by hydrochloric acid.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | methyl 2-amino-3-methylbutanoate hydrochloride | [2] |

| Synonyms | DL-Val-OMe.HCl, DL-a-aminoisovaleric acid methyl ester hydrochloride | [3] |

| CAS Number | 5619-05-6 | [2][3][4][5] |

| Molecular Formula | C6H14ClNO2 | [2][3] |

| Molecular Weight | 167.63 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 171 °C | [3] |

| Boiling Point | 145.7 °C at 760 mmHg | [3] |

| Solubility | Soluble in water, DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Synthesis of this compound from DL-Valine

Two common and effective methods for the esterification of DL-valine are presented.

Method 1: Thionyl Chloride in Methanol

This is a traditional and widely used method for the preparation of amino acid methyl esters.

Materials:

-

DL-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl2)

-

Anhydrous Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol.

-

Cool the flask to -10 °C to -8 °C using an ice-salt bath.

-

Slowly add thionyl chloride (1.0-1.5 molar equivalents) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[9][10]

-

After the addition is complete, stir the solution at this temperature for an additional 0.8 to 1.5 hours.[9][10]

-

Add DL-valine (1.0 molar equivalent) portion-wise to the reaction mixture under cooling.

-

Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours.[9][10]

-

Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.[9][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess SOCl2 under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9]

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method.[11]

Materials:

-

DL-Valine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round-bottom flask, suspend DL-valine (1 molar equivalent) in anhydrous methanol.

-

Slowly add trimethylchlorosilane (2 molar equivalents) to the suspension with stirring at room temperature.[11]

-

Continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.[11]

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography (GC): A validated GC method can be used to determine the purity of L-valine methyl ester hydrochloride. A common setup utilizes a flame ionization detector (FID) with a capillary column like DB-624.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for determining the enantiomeric purity and quantifying related impurities. For instance, L-isoleucine methyl ester hydrochloride, a potential impurity, can be determined by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by HPLC with UV detection.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of the antiviral drug Valacyclovir and the antihypertensive drug Valsartan.[9]

-

Peptide Synthesis: In peptide synthesis, the methyl ester group serves as a protecting group for the carboxylic acid, allowing the free amino group to react with an N-protected amino acid to form a peptide bond.[15]

-

Biochemical Research: It is utilized in studies of protein synthesis, amino acid metabolism, and as a component in cell culture media.[4]

-

Asymmetric Synthesis: The chiral nature of the individual enantiomers (D- and L-forms) makes them valuable as chiral auxiliaries or starting materials in asymmetric synthesis to produce stereospecific compounds.[15]

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key processes and relationships involving this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 2. DL-Valine methyl ester hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iiste.org [iiste.org]

- 13. iiste.org [iiste.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

Solubility Profile of H-DL-Valine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive qualitative summary and a detailed experimental protocol for determining solubility. An illustrative table with hypothetical quantitative data is included to guide researchers in their data presentation.

Introduction to the Solubility of H-DL-Valine Methyl Ester Hydrochloride

H-DL-Valine methyl ester hydrochloride is a derivative of the amino acid valine, commonly utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals. Its solubility in organic solvents is a critical parameter for its application in various chemical reactions and purification processes. The hydrochloride salt form generally enhances the stability and solubility of the parent amino acid ester in certain organic media.[1]

The principle of "like dissolves like" is fundamental to understanding its solubility profile. As a salt of an amino acid ester, this compound possesses both polar (the ammonium and ester groups) and non-polar (the isobutyl side chain) characteristics. Its solubility is therefore dependent on the polarity of the solvent. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are known to stabilize the ionic form of amino acid hydrochlorides, which can enhance reactivity in nucleophilic substitution reactions.[1]

Qualitative Solubility Data

While precise quantitative data is scarce, qualitative solubility information for the closely related L-isomer (L-Valine methyl ester hydrochloride) provides valuable insights. The solubility of the DL-racemic mixture is expected to follow similar trends.

| Organic Solvent | Chemical Formula | Qualitative Solubility |

| Methanol | CH₃OH | Slightly Soluble[2][3] |

| Ethanol | C₂H₅OH | Very slightly soluble[4] |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[2][3] |

| Acetone | (CH₃)₂CO | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble |

Note: The qualitative descriptions are based on general observations and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical set of quantitative solubility data for this compound to serve as a template for researchers. These values are for illustrative purposes only and do not represent experimentally verified data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 5.2 | 0.31 |

| Ethanol | 25 | 1.8 | 0.11 |

| Dichloromethane | 25 | 15.5 | 0.92 |

| Dimethyl Sulfoxide | 25 | 8.9 | 0.53 |

| Acetone | 25 | 3.4 | 0.20 |

| Ethyl Acetate | 25 | 0.9 | 0.05 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with secure caps

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is often sufficient. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the solute no longer changes.[5]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter of a compatible material (e.g., PTFE for organic solvents) into a pre-weighed container. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Determination of Solute Mass:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 2. 6306-52-1 CAS MSDS (L-Valine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

H-DL-Val-OMe.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride). This document synthesizes available data and outlines best practices for maintaining the integrity of this compound in a research and development setting.

Chemical Properties Overview

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a white to off-white crystalline powder. Its structure combines the chirality of an amino acid with a protected carboxylic acid group, making it a valuable building block in peptide synthesis and pharmaceutical development.

| Property | Value |

| Chemical Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 5619-05-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] |

Stability Profile

This compound is generally considered to be a stable compound under appropriate storage conditions.[3][4] The hydrochloride salt form enhances its stability, particularly in comparison to the free base form.[5] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.

Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the methyl ester bond to yield DL-Valine and methanol. This reaction can be catalyzed by the presence of acids or bases. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Hazardous decomposition products upon combustion may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | A range of temperatures are suggested, from -20°C to room temperature. A conservative approach is to store at 2-8°C .[1][2][3][4][6][7][8] | Lower temperatures slow down potential degradation reactions. The wide range of recommendations suggests that the compound is relatively stable, but refrigeration is a common practice for preserving chemical integrity. |

| Atmosphere | Store in a tightly sealed container under a dry atmosphere.[1][3][4][8] | The compound is susceptible to hydrolysis, so minimizing exposure to moisture is critical. |

| Light | Keep in a dark place.[4][8] | Protects against potential photodegradation. |

| Incompatibilities | Keep away from strong oxidizing agents, heat, and sources of ignition.[3][4] | To prevent potentially hazardous chemical reactions. |

Experimental Protocols for Stability Assessment

A stability-indicating assay method (SIAM) is essential for quantifying the stability of this compound and detecting its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.[8] The following outlines a general protocol for developing and validating a SIAM for this compound.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the intact this compound from its potential degradation products, primarily DL-Valine, and any other impurities.

4.1.1 Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A reverse-phase C18 column is a common starting point for amino acid derivatives.

4.1.2 Mobile Phase Selection:

-

A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.

4.1.3 Detection:

-

UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for amino acid derivatives that lack a strong chromophore.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are necessary to generate potential degradation products and to demonstrate the specificity of the analytical method.[6] A solution of this compound should be subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for 24 hours.

-

Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

Samples should be analyzed by the developed HPLC method at various time points to track the formation of degradation products.

Method Validation

Once the HPLC method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for the development and validation of a stability-indicating assay method.

Caption: Workflow for SIAM Development.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, exclusion of moisture and light, and away from incompatible substances. The primary degradation pathway is hydrolysis of the ester linkage. For quantitative stability assessment, the development and validation of a stability-indicating HPLC method, supported by forced degradation studies, is imperative. Adherence to these guidelines will ensure the integrity and reliability of this compound for its intended applications in research and development.

References

- 1. jocpr.com [jocpr.com]

- 2. biopharmaspec.com [biopharmaspec.com]

- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. mdpi.com [mdpi.com]

H-DL-Valine Methyl Ester Hydrochloride: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) is the hydrochloride salt of the racemic methyl ester of valine. While the racemic mixture itself is not directly used for stereoselective synthesis, it serves as a readily accessible and cost-effective precursor to its enantiomerically pure counterparts: H-L-Val-OMe.HCl and H-D-Val-OMe.HCl. The resolution of this racemate provides access to invaluable chiral building blocks essential in asymmetric synthesis, peptide chemistry, and the development of pharmaceuticals. This guide details the properties, synthesis, chiral resolution, and diverse applications of these critical synthons.

Physicochemical Properties

The separated enantiomers of valine methyl ester hydrochloride are the primary entities with well-characterized physical constants. These properties are crucial for their identification, purification, and use in subsequent synthetic steps.

| Property | Data | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | [3] |

| Melting Point | ~170 °C (decomposes) (for D-enantiomer) | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (for L-enantiomer) | [4] |

Synthesis of Racemic this compound

The most common and straightforward method for preparing amino acid methyl esters is the Fischer esterification of the corresponding amino acid. Modern variations of this method offer mild conditions and high yields.

-

Thionyl Chloride in Methanol : A widely employed industrial method that involves the reaction of DL-Valine with methanol using thionyl chloride (SOCl₂) as the acid catalyst source.[5]

-

Trimethylchlorosilane (TMSCl) in Methanol : This is a milder and more convenient laboratory-scale method that avoids the use of highly corrosive reagents like thionyl chloride.[5][6] The reaction proceeds efficiently at room temperature.[6][7]

Figure 1: General workflow for the synthesis of this compound via the TMSCl/Methanol method.

This procedure is adapted from generalized methods for the esterification of amino acids.[6][7]

-

Suspension : Suspend DL-Valine (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of TMSCl : Cool the suspension in an ice-water bath. Slowly add trimethylchlorosilane (TMSCl) (2.0-2.5 equivalents) dropwise to the stirring suspension.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.[7]

-

Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired product, this compound, which can be used directly for resolution or further purified if necessary. Yields for this type of reaction are typically high, often exceeding 95%.[7]

Chiral Resolution: From Racemate to Enantiopure Building Blocks

The central utility of this compound is as a substrate for chiral resolution. The goal is to separate the D- and L-enantiomers to utilize their specific stereochemistry.

A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For amino acid esters, chiral acids like dibenzoyl tartaric acid are effective.

-

Reaction : The racemic this compound is neutralized, and the resulting free amine is reacted with an enantiopure chiral acid (e.g., D-dibenzoyltartaric acid, D-DBTA). This forms a mixture of two diastereomeric salts (L-Val-OMe/D-DBTA and D-Val-OMe/D-DBTA).

-

Separation : Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor.

-

Isolation : After separating the diastereomeric salts, the chiral resolving agent is removed by acid/base extraction, yielding the enantiomerically enriched D- and L-valine methyl esters, which are then typically converted back to their stable hydrochloride salts.

A patented method for the resolution of the parent amino acid, DL-valine, uses D-DBTA and L-DBTA as resolving agents in a dilute inorganic acid solution, achieving high yields and excellent optical purity.[8] This principle is directly applicable to the resolution of the corresponding ester.

Figure 2: Logical workflow for the chiral resolution of racemic valine methyl ester via diastereomeric salt formation.

Applications in Asymmetric Synthesis

Once resolved, H-L-Val-OMe.HCl and H-D-Val-OMe.HCl are versatile chiral building blocks. The presence of a primary amine and an ester group on a stereodefined carbon center allows for a wide range of synthetic transformations.

The primary amine of valine methyl ester is a convenient handle for constructing more complex chiral molecules that can direct the stereochemical outcome of a reaction.

-

Chiral Imines and Azomethines : Condensation with aldehydes or ketones produces chiral imines.[5][9] These can act as ligands for metal catalysts in reactions like asymmetric Henry reactions or as substrates for diastereoselective additions.[5][10]

-

Chiral Oxazolines : The ester can be a starting point for synthesizing chiral oxazoline ligands, which are highly effective in various asymmetric catalytic processes.[10]

-

Chiral Auxiliaries : The amino acid derivative can be attached to a prochiral substrate. The inherent chirality of the valine moiety then directs subsequent reactions, such as alkylations, to occur on one face of the molecule, leading to high diastereoselectivity.[10]

Figure 3: The synthetic pathway from racemic precursor to high-value chiral applications.

H-L-Val-OMe.HCl is a fundamental component in peptide synthesis.[6] The ester group protects the C-terminus, while the free amine (after neutralization) is ready for coupling with the activated carboxyl group of another N-protected amino acid. This makes it an ideal starting point for building peptides from the C-terminus or for introducing a valine residue into a growing peptide chain.[7]

The enantiomers of valine and its derivatives are crucial intermediates in the pharmaceutical industry. Notably, L-valine derivatives are key components in the synthesis of antiviral drugs, such as the valine ester prodrug Valacyclovir.[5] The precise stereochemistry provided by the chiral building block is essential for the biological activity and efficacy of the final drug product.

References

- 1. H-D-Val-OMe.HCl | CAS#:7146-15-8 | Chemsrc [chemsrc.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of H-DL-Val-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-DL-Val-OMe.HCl, a crucial reagent in the field of peptide synthesis. We will explore its fundamental properties, its core role as a protected amino acid building block, and detailed protocols for its application. This document is intended to serve as a practical resource for professionals engaged in synthetic organic chemistry and drug development.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of DL-valine. As a derivative of the amino acid valine, it serves as a fundamental building block in the stepwise construction of peptide chains.[1][2] Its structure incorporates two key modifications that are essential for controlled peptide synthesis:

-

C-Terminal Protection : The carboxylic acid group of valine is protected as a methyl ester (-OMe). This prevents the carboxyl group from participating in unwanted side reactions during the peptide coupling step, where the amino group is the intended nucleophile.[3][4]

-

Enhanced Stability and Handling : The compound is supplied as a hydrochloride salt (.HCl), which increases its stability and improves its handling characteristics as a crystalline solid.[5]

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers of valine methyl ester. This is a critical consideration in synthesis design, as its use with a chiral N-protected amino acid will result in a mixture of diastereomeric peptides.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.

| Property | Value | Reference |

| CAS Number | 5619-05-6 | [2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [6] |

| Molecular Weight | 167.63 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Storage | 4°C, sealed storage, away from moisture | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Core Role in Peptide Synthesis: A Mechanistic Overview

The primary function of this compound is to serve as the C-terminal residue or an internal building block during solution-phase peptide synthesis. The synthesis strategy revolves around the principles of functional group protection and controlled amide bond formation.

-

Amine Nucleophile : The amino group (-NH₂) of this compound is unprotected and acts as the nucleophile.

-

Carboxyl Electrophile : The incoming amino acid must have its amino group protected (e.g., with Boc or Z groups) and its carboxyl group activated.

-

Coupling Reaction : In the presence of a coupling agent (e.g., EDC, DCC), the activated carboxyl group of the N-protected amino acid is attacked by the free amino group of this compound to form a peptide (amide) bond.[8]

-

Protected Dipeptide : The resulting product is a dipeptide that is still protected at the N-terminus (by the protecting group on the incoming amino acid) and at the C-terminus (by the methyl ester).

This process can be visualized as a controlled, stepwise elongation of the peptide chain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. youtube.com [youtube.com]

Material safety data sheet (MSDS) for H-DL-Val-OMe.HCl.

An In-depth Technical Guide to the Material Safety of H-DL-Val-OMe.HCl

This technical guide provides a comprehensive overview of the material safety data for this compound (DL-Valine methyl ester hydrochloride), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | DL-Valine methyl ester hydrochloride |

| Synonyms | Methyl DL-valinate hydrochloride |

| CAS Number | 5619-05-6[1] |

| Molecular Formula | C6H13NO2.HCl[1] |

| Molecular Weight | 167.64 g/mol [2] |

| Structure |

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture. However, it is recommended to handle it with care, following good industrial hygiene and safety practices.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Inhalation: May cause respiratory tract irritation.[3]

-

Ingestion: May be harmful if swallowed.[4]

Composition and Information on Ingredients

| Component | CAS Number | Weight % |

| DL-Valine methyl ester hydrochloride | 5619-05-6 | <=100 |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1][5] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[3][6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Handling and Storage

-

Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid[1][5] |

| Odor | No information available[1][5] |

| Melting Point/Range | 112 - 114 °C / 233.6 - 237.2 °F[1][5] |

| Boiling Point/Range | No information available[5] |

| Flash Point | No information available[5] |

| Solubility | No information available |

| Molecular Formula | C6H13NO2.HCl[1] |

| Molecular Weight | 167.64[2] |

Stability and Reactivity

-

Reactivity: None known, based on information available.

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[2][6]

Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[2]

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

STOT-Single Exposure: No data available.

-

STOT-Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

As this compound is a valine derivative, it is commonly used in peptide synthesis and other laboratory research.[7] Below is a generalized workflow for handling and using such a chemical in a research setting.

Caption: General laboratory workflow for handling this compound.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a derivative of the amino acid valine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | d | 1H | α-CH |

| ~3.8 | s | 3H | O-CH₃ |

| ~2.4 | m | 1H | β-CH |

| ~1.0 | d | 6H | γ-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound[1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~58 | α-C |

| ~52 | O-CH₃ |

| ~30 | β-C |

| ~18 | γ-C |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (amine salt) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (amine salt) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 132.1 | High | [M+H]⁺ (protonated molecule) |

| 116 | Variable | [M-CH₃]⁺ |

| 88 | Variable | [M-COOCH₃]⁺ |

| 72 | High | [CH(NH₂)CH(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition :

-

A standard single-pulse experiment was performed.

-

The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.

-

Data was processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.

-

The spectral width was set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).

-

A significantly larger number of scans were required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data processing was similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid this compound sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded.

-

The sample spectrum was then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum was generated by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Mass Spectrometry (MS)

-

Sample Preparation : The sample was dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. The solution was then further diluted for analysis.

-

Instrumentation : An Electrospray Ionization (ESI) mass spectrometer was used for analysis. ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives.[5]

-

Data Acquisition :

-

The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The instrument was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (167.63 g/mol ).

-

For fragmentation analysis (MS/MS), the molecular ion was selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.[5]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of H-DL-Val-OMe.HCl in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OMe.HCl, or DL-Valine methyl ester hydrochloride, is a racemic amino acid derivative commonly utilized as a starting material in the synthesis of dipeptides and larger peptide fragments. The presence of both D- and L-enantiomers of valine allows for the creation of diastereomeric dipeptides, which are of significant interest in drug discovery and development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] This document provides detailed protocols for the use of this compound in solution-phase dipeptide synthesis, covering both Boc and Fmoc protection strategies, and discusses the characterization and separation of the resulting diastereomers.

Data Presentation

The choice of coupling reagent is critical in peptide synthesis as it influences reaction yield, purity, and the degree of racemization. Below is a comparative summary of common coupling reagents used in dipeptide synthesis.

Table 1: Comparative Performance of Common Coupling Reagents in Dipeptide Synthesis

| Coupling Reagent | Additive | Typical Yield (%) | Racemization Potential | Key Advantages & Disadvantages |

| DCC/DIC | HOBt | 70-90% | Low with additive | Advantages: Cost-effective. Disadvantages: Byproduct (DCU/DIU) can be difficult to remove; DIC is preferred for solid-phase synthesis due to soluble byproduct. |

| EDC.HCl | HOBt | 70-90% | Low to Moderate | Advantages: Water-soluble carbodiimide and byproduct, simplifying purification.[2] Disadvantages: Generally lower reactivity compared to onium salts. |

| HBTU/TBTU | - | >90% | Low | Advantages: High efficiency, fast reaction times.[2] Good balance of reactivity and cost.[2] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids. |

| HATU | - | >90% | Very Low | Advantages: Highly reactive, very low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |

| PyBOP | - | >90% | Low | Advantages: High coupling efficiency, similar to HBTU. Disadvantages: Byproduct can be colored. |

| COMU | - | >95% | Very Low | Advantages: Excellent performance, particularly for difficult couplings. Disadvantages: Higher cost. |

Yields are typical and can vary depending on the specific amino acids and reaction conditions.

Experimental Protocols

The following are generalized solution-phase protocols for the synthesis of a dipeptide, using Boc-L-Alanine and Fmoc-L-Alanine as examples to be coupled with this compound. This will result in a mixture of two diastereomers: Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe (or the Fmoc equivalents).

Protocol 1: Boc-L-Ala-DL-Val-OMe Synthesis

This protocol outlines the coupling of an N-terminally Boc-protected amino acid to this compound.

Materials:

-

Boc-L-Alanine (Boc-L-Ala-OH)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA (2.2 eq.) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated Boc-L-Ala-OH solution to the flask containing the free amine of DL-Valine methyl ester at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

The crude product is a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe. This mixture can be purified by flash column chromatography on silica gel. The diastereomers may be separable by careful chromatography.[3]

-

Protocol 2: Fmoc-L-Ala-DL-Val-OMe Synthesis

This protocol details the coupling of an N-terminally Fmoc-protected amino acid.

Materials:

-

Fmoc-L-Alanine (Fmoc-L-Ala-OH)

-

This compound

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N-Methylmorpholine (NMM) or DIEA

-

Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component:

-

Dissolve this compound (1.0 eq.) in anhydrous CHCl₃ or DCM.

-

Cool to 0 °C and add NMM or DIEA (2.1 eq.). Stir for 15 minutes.

-

-

Coupling Reaction:

-

To the cooled amine solution, add Fmoc-L-Ala-OH (1.0 eq.) and BOP reagent (1.0 eq.).

-

Stir the reaction mixture, allowing it to slowly warm to room temperature, for 4-6 hours or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated byproducts.

-

Wash the filtrate with 5% NaHCO₃ solution (2x), 1N HCl (2x), and saturated NaCl solution (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

The resulting crude product, a mixture of Fmoc-L-Ala-D-Val-OMe and Fmoc-L-Ala-L-Val-OMe, can be purified by flash chromatography or recrystallization.

-

Protocol 3: Deprotection of the Dipeptide Methyl Ester

To obtain the free carboxylic acid, the methyl ester can be removed via saponification.

Materials:

-

Protected dipeptide methyl ester (e.g., Boc-L-Ala-DL-Val-OMe)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Diethyl ether

Procedure:

-

Dissolve the dipeptide methyl ester (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 1:1 or 2:1 ratio).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (1.5-2.0 eq.) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the mixture to pH 3-4 with 1N HCl at 0 °C.

-

Extract the aqueous layer with EtOAc or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.

Mandatory Visualization

The use of this compound results in a diastereomeric mixture of dipeptides. The subsequent steps often involve the separation of these diastereomers to study their individual biological activities.

References

H-DL-Val-OMe.HCl coupling reaction with Fmoc-protected amino acids.

Application Note & Protocol

Topic: Solution-Phase Coupling of Fmoc-Protected Amino Acids with H-DL-Val-OMe.HCl

Audience: Researchers, scientists, and drug development professionals

Introduction

The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and various biochemical probes. This document provides a detailed protocol for the solution-phase coupling of N-α-Fmoc-protected amino acids with the methyl ester of valine hydrochloride (this compound). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function, widely used due to its stability under acidic conditions and ease of removal.[1][2] This protocol employs a carbodiimide-mediated activation strategy, a robust and common method for amide bond formation.[3] Detailed methodologies, comparative data on coupling reagents, and visual workflows are presented to guide researchers in achieving efficient and high-yield dipeptide synthesis.

General Reaction Scheme

The fundamental reaction involves the activation of the carboxylic acid of an Fmoc-protected amino acid, followed by its nucleophilic attack by the free amine of valine methyl ester to form a peptide bond. A base is required to neutralize the hydrochloride salt of the amino ester.

References

Standard procedure for deprotection of the methyl ester in H-DL-Val-OMe.HCl.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the deprotection of the methyl ester in H-DL-Val-OMe.HCl to yield DL-Valine. The two primary methods covered are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Careful consideration of reaction conditions is crucial to ensure high yield and purity while minimizing side reactions such as racemization.

Introduction

This compound is a common starting material and intermediate in peptide synthesis and the development of chiral pharmaceuticals. The methyl ester serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a fundamental step to liberate the free carboxylic acid for subsequent reactions, such as peptide bond formation. The choice of deprotection method depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Deprotection Methods

The deprotection of the methyl ester can be effectively achieved under either basic or acidic conditions.

-

Saponification (Base-Catalyzed Hydrolysis): This is a widely used and generally high-yielding method. It involves the treatment of the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution.

-

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and water. The reaction is reversible and is driven to completion by using a large excess of water. This method can be advantageous when the molecule contains base-labile functional groups.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of amino acid methyl esters. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods.

| Parameter | Saponification (NaOH/KOH) | Saponification (LiOH) | Acid-Catalyzed Hydrolysis (HCl) |

| Typical Reagents | 1-5 M NaOH or KOH | 3-5 equivalents LiOH | 6 M HCl |

| Solvent | Water, Methanol/Water, THF/Water | Dioxane/Water, THF/Water | Water |

| Temperature | Room Temperature to Reflux | Room Temperature | Reflux |

| Reaction Time | 1 - 5 hours | 1 - 3 hours | 4 - 12 hours |

| Typical Yield | >95% | >90% | Variable, generally lower than saponification |

| Key Considerations | Potential for racemization | Milder conditions, may reduce racemization | May require harsher conditions |

Experimental Protocols

Protocol 1: Saponification using Sodium Hydroxide

This protocol describes the deprotection of this compound using sodium hydroxide.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated and 1 M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

-

Addition of Base: To the stirred solution, add 1 M aqueous sodium hydroxide (2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization and Acidification: After completion, cool the reaction mixture to 0°C in an ice bath. Carefully add concentrated HCl dropwise to neutralize the excess NaOH and then acidify the solution to a pH of approximately 2.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude DL-Valine.

-

Purification (Optional): The crude product can be further purified by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines the deprotection of this compound under acidic conditions.

Materials:

-

This compound

-

Hydrochloric Acid (6 M)

-

Deionized Water

-

Sodium Hydroxide (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in 6 M hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1 M sodium hydroxide until a pH of approximately 7 is reached.

-

Isolation: The product, DL-Valine, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration. Alternatively, the water can be removed under reduced pressure to obtain the crude product.

-

Purification: The crude DL-Valine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Visualizations

The following diagrams illustrate the workflows for the described deprotection procedures.

Caption: Workflow for Saponification.

Caption: Workflow for Acid Hydrolysis.

Potential Side Reactions and Considerations

Racemization: The stereocenter at the alpha-carbon of valine is susceptible to racemization, particularly under basic conditions.[1] The use of milder bases like lithium hydroxide (LiOH) or carefully controlled reaction times and temperatures can help to minimize epimerization.[2] It is advisable to analyze the optical purity of the final product using chiral chromatography if stereochemical integrity is critical.

Incomplete Reaction: As with any chemical reaction, incomplete conversion can occur. Monitoring the reaction by a suitable analytical technique such as TLC or LC-MS is essential to determine the endpoint of the reaction.

Hydrolysis of Other Functional Groups: If the substrate contains other ester or labile functional groups, the chosen deprotection method must be compatible to avoid unwanted side reactions. The methods described here are generally suitable for simple amino acid esters.

By following these protocols and considering the potential side reactions, researchers can effectively deprotect this compound to obtain DL-Valine for use in their synthetic endeavors.

References

Application of Valine Methyl Ester Hydrochloride in Chiral Synthesis: A Corrected Approach

Note on the Use of H-DL-Val-OMe.HCl

It is a fundamental principle in asymmetric synthesis that a chiral auxiliary must itself be enantiomerically pure to induce stereoselectivity in a reaction. The designation "DL" in this compound indicates a racemic mixture, containing equal amounts of the D-(R) and L-(S) enantiomers. As a result, a racemic mixture cannot function as a chiral auxiliary, as the effects of the two enantiomers will cancel each other out, leading to a racemic product.

This document will therefore focus on the applications of the individual enantiomers, H-L-Val-OMe.HCl (L-Valine methyl ester hydrochloride) and H-D-Val-OMe.HCl (D-Valine methyl ester hydrochloride) , as valuable and cost-effective chiral building blocks and auxiliaries in modern organic synthesis.[1]

Application Notes: L-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary

L-Valine methyl ester hydrochloride is a versatile reagent derived from the naturally occurring amino acid L-valine. Its steric bulk and defined stereochemistry make it an excellent choice for controlling the stereochemical outcome of various organic transformations.[1][2] It is frequently used in the synthesis of chiral ligands for metal-catalyzed reactions and in diastereoselective reactions to create new stereocenters.

Key Applications:

-

Asymmetric Alkylation: L-Valine methyl ester can be converted into a chiral imine or a more complex chiral auxiliary to direct the alkylation of prochiral enolates. This approach is particularly useful for the synthesis of non-proteinogenic α-amino acids.

-

Diastereoselective Aldol Reactions: Chiral auxiliaries derived from L-valine can be employed to control the facial selectivity of enolate addition to aldehydes, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.

-

Michael Additions: The chiral environment provided by L-valine derivatives can direct the conjugate addition of nucleophiles to α,β-unsaturated systems, establishing new stereocenters with high control.

-

Synthesis of Chiral Ligands: L-Valine methyl ester hydrochloride serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, such as in the asymmetric Henry reaction.[1][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the use of L-Valine methyl ester as a chiral auxiliary in the asymmetric synthesis of α-methyl-α-amino acids.

| Electrophile (R-X) | Product Configuration | Diastereomeric Excess (d.e.) | Reference |

| Methyl Iodide | (R) | >95% | [4] |

| Ethyl Iodide | (R) | >95% | [4] |

| Propyl Iodide | (R) | >95% | [4] |

| Benzyl Bromide | (R) | >95% | [4] |

Application Notes: D-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary

D-Valine methyl ester hydrochloride, the enantiomer of the more common L-form, provides access to the opposite enantiomers of target molecules when used as a chiral auxiliary.[][6] This is a crucial aspect of asymmetric synthesis, as often both enantiomers of a chiral molecule are required for biological testing. Its applications mirror those of its L-counterpart, providing a complementary route to chiral compounds.

Key Applications:

-

Enantiocomplementary Synthesis: The primary use of D-valine methyl ester is to synthesize the enantiomer of a product that would be obtained using L-valine methyl ester.

-

Exploration of Stereochemical Effects: In medicinal chemistry and enzymology, D-valine derivatives are used to probe the effects of stereochemistry on biological activity and enzyme-substrate interactions.[]

-

Peptide Synthesis: D-amino acid derivatives are incorporated into peptides to increase their stability against enzymatic degradation.[6]

Quantitative Data Summary

While less commonly reported than for the L-enantiomer, the stereochemical outcomes using D-Valine methyl ester as a chiral auxiliary are expected to be analogous in magnitude but opposite in direction. For the synthesis of α-methyl-α-amino acids, one would expect to obtain the (S)-configuration with high diastereomeric excess.

| Electrophile (R-X) | Expected Product Configuration | Expected Diastereomeric Excess (d.e.) |